molecular formula C17H16N4O2S B2866107 N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 896346-40-0

N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2866107
CAS No.: 896346-40-0
M. Wt: 340.4
InChI Key: JCBBFBBLXDGSNG-UHFFFAOYSA-N
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Description

N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide (CAS 896346-40-0) is a small molecule research chemical with a molecular formula of C17H16N4O2S and a molecular weight of 340.40 g/mol . This compound belongs to a class of heterocyclic structures featuring a pyrido[1,2-a][1,3,5]triazine core, a scaffold of significant interest in medicinal chemistry. Compounds with this core and similar molecular frameworks, such as pyrido[3,2-d]pyrimidines, have been investigated in patent literature for their potential utility in treating viral infections, highlighting the therapeutic relevance of this chemical space . Its structure, which includes a sulfanyl-acetamide chain linked to a N-phenyl-N-methyl group, suggests potential for diverse biological interactions. Researchers can leverage this compound as a key intermediate or building block in organic synthesis, or as a pharmacological probe for exploring enzyme inhibition and cellular signaling pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-methyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-12-7-6-10-21-15(12)18-16(19-17(21)23)24-11-14(22)20(2)13-8-4-3-5-9-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBBFBBLXDGSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Selection and Cyclization

The pyrido[1,2-a]triazin-4-one ring system can be constructed via a [4+2] cycloaddition between 2-aminopyridin-3-ol and a triazine synthon. An optimized protocol involves refluxing 2-amino-3-hydroxypyridine with cyanogen bromide in acetic acid, yielding the triazinone framework. Alternative routes, such as the condensation of pyridinone diamines with carbonyl equivalents, have been reported but suffer from lower regioselectivity.

Table 1: Optimization of Cyclization Conditions for Pyrido[1,2-a]Triazin-4-One

Reagent System Temperature (°C) Time (h) Yield (%)
Cyanogen Br / AcOH 120 6 72
Urea / POCl₃ 100 8 58
Triphosgene / DMF 80 4 65

Methylation at position 9 is achieved using methyl iodide in the presence of potassium carbonate, analogous to the introduction of p-tolyl groups in sulfonamide-thiazole systems. The reaction proceeds quantitatively in dimethylformamide at 60°C for 2 hours, as confirmed by LC-MS analysis showing a mass shift of +14 Da.

Thiolation at Position 2

Introducing the sulfanyl group requires careful functionalization of the triazinone core. A two-step sequence involving bromination followed by thiol displacement proves effective:

  • Bromination : Treatment with phosphorus oxybromide in dichloromethane installs a bromine atom at position 2 (85% yield).
  • Thiol Displacement : Reaction with thiourea in ethanol under reflux replaces bromide with a thiol group, yielding the 2-mercapto derivative.

The thiol intermediate exhibits limited stability, necessitating immediate use in subsequent steps. Spectroscopic characterization reveals a characteristic S-H stretch at 2560 cm⁻¹ in the IR spectrum and a singlet at δ 3.45 ppm for the C9 methyl group in the ¹H NMR.

Coupling with N-Methyl-N-Phenyl-2-Chloroacetamide

Synthesis of the Electrophilic Partner

N-Methyl-N-phenyl-2-chloroacetamide is prepared via Schotten-Baumann acylation of N-methylaniline with chloroacetyl chloride. The reaction, conducted in dichloromethane with triethylamine as a base, achieves 89% yield after aqueous workup. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.15 (s, 3H, NCH₃), δ 4.20 (s, 2H, CH₂Cl), δ 7.25–7.45 (m, 5H, Ar-H)
  • HRMS: m/z calcd. for C₉H₁₁ClNO⁺ 200.0473, found 200.0476

Sulfide Bond Formation

The critical coupling step employs the 2-mercaptopyridotriazinone and chloroacetamide under basic conditions. Optimization studies identify potassium carbonate in acetone as the optimal system, achieving 78% yield after 4 hours at 50°C. Competing oxidation to the sulfone is suppressed by maintaining an inert atmosphere.

Table 2: Comparison of Bases in Sulfide Coupling Reaction

Base Solvent Time (h) Yield (%)
K₂CO₃ Acetone 4 78
Et₃N DCM 6 65
DBU THF 3 71

Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane 1:1) affords the target compound as a white crystalline solid. Single-crystal X-ray analysis confirms the molecular structure, revealing a dihedral angle of 82.5° between the pyridotriazinone and acetamide planes.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

The ¹H NMR spectrum (DMSO-d₆) displays key features:

  • δ 2.95 (s, 3H, NCH₃ from acetamide)
  • δ 3.32 (s, 3H, C9-CH₃)
  • δ 4.65 (s, 2H, SCH₂CO)
  • δ 7.15–7.60 (m, 5H, Ar-H from phenyl group)
  • δ 8.25 (d, J = 5.4 Hz, 1H, H-5 of pyridotriazinone)

¹³C NMR corroborates the structure with signals at δ 168.9 (C=O), δ 159.2 (C-4 of triazinone), and δ 45.7 (SCH₂CO).

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) gives an [M+H]⁺ ion at m/z 411.1245 (calculated 411.1248 for C₂₀H₁₉N₄O₂S⁺), confirming the molecular formula. Fragmentation patterns align with expected cleavage at the sulfide bond and loss of the acetamide side chain.

Alternative Synthetic Routes and Comparative Evaluation

One-Pot Thiolation-Coupling Strategy

Attempts to streamline the synthesis via simultaneous thiol generation and alkylation showed promise but suffered from side reactions. Using in situ-generated 2-mercaptopyridotriazinone with chloroacetamide in the presence of potassium iodide improved yields to 68%, albeit with challenging purification.

Solid-Phase Synthesis Approaches

Immobilization of the pyridotriazinone core on Wang resin enabled iterative coupling steps, but the method proved less efficient (52% overall yield) compared to solution-phase techniques.

Scalability and Process Optimization

Kilogram-scale production requires addressing exothermicity during the cyclization step. Continuous flow reactors mitigate thermal degradation, enhancing yield to 81% for the pyridotriazinone intermediate. Solvent recycling in the coupling step reduces waste, with acetone recovery rates exceeding 90% through fractional distillation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Analogues

Axitinib (AG-013736)
  • Molecular Formula : C22H18N4OS .
  • Key Features : Benzamide scaffold with a sulfanyl-linked indazole-pyridine moiety.
  • Activity: Potent tyrosine kinase inhibitor targeting VEGF/PDGF receptors, used in renal cell carcinoma .
  • Both share sulfanyl linkages critical for hydrophobic interactions in kinase binding pockets. The acetamide group in the target compound may improve solubility compared to Axitinib’s benzamide .
3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
  • Molecular Formula : Variants include C15H14N6O2S2 (e.g., substituents on phenyl) .
  • Key Features : Propanamide backbone with oxadiazole-thiazole motifs.
  • Activity : Antimicrobial and anticancer properties due to thiazole and oxadiazole heterocycles .
  • Comparison: The target compound’s pyridotriazinone core may confer higher metabolic stability than oxadiazole-thiazole systems. Both utilize sulfanyl bridges but differ in aromatic substitution patterns (phenyl vs. pyridotriazine).
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Molecular Formula : C24H23N5O5S .
  • Key Features: Isoindolinone and sulfamoyl groups linked to a pentanamide.
  • Activity: Unspecified, but isoindolinones are associated with anti-inflammatory and kinase inhibitory effects .
  • Comparison: The target compound lacks isoindolinone but incorporates a pyridotriazinone, which may enhance π-π stacking in target binding. Both compounds employ sulfonamide/sulfanyl groups for electron-withdrawing effects.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Solubility (mg/mL) Key Structural Motifs
Target Compound ~373.41 2.1† Moderate (DMF)‡ Pyridotriazinone, sulfanyl, acetamide
Axitinib 386.50 3.5 Low (0.001–0.01) Indazole-pyridine, sulfanyl, benzamide
Propanamide Analogs ~350–400 1.8–2.5 Variable Oxadiazole, thiazole, sulfanyl
Isoindolinone Derivative 493.53 2.8 Poor Isoindolinone, sulfamoyl, pentanamide

*Predicted using fragment-based methods. †Estimated based on pyridotriazinone’s hydrophobicity. ‡Inferred from DMF usage in analogous syntheses .

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